N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine core linked to a benzo[d]thiazole moiety substituted with a trifluoromethyl group.
Properties
IUPAC Name |
N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6OS/c19-18(20,21)12-3-1-4-14-15(12)25-17(29-14)27(10-9-26-8-2-5-24-26)16(28)13-11-22-6-7-23-13/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDMVOZJPCFFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=NC=CN=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and as an antimicrobial agent. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.4 g/mol. The compound features a pyrazole ring, a trifluoromethyl group, and a benzo[d]thiazole moiety, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the activity of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents, making this compound a candidate for combination therapies in cancers with defective DNA repair mechanisms.
Key Findings:
- Inhibition of PARP : The compound exhibited IC50 values in the low nanomolar range against PARP enzymes, indicating potent inhibition comparable to established PARP inhibitors .
- Selectivity : It demonstrated selectivity towards cancer cells with BRCA mutations, suggesting its potential use in targeted cancer therapies .
Antimicrobial Activity
The compound also displays significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus, where it showed low minimum inhibitory concentrations (MICs), indicating strong bactericidal effects.
Key Findings:
- Bactericidal Effect : Time-kill studies confirmed that the compound effectively reduces bacterial counts over time, supporting its potential as an antimicrobial agent .
- Mechanism of Action : The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .
Case Studies and Research Findings
- Study on Anticancer Efficacy : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and ovarian cancers. The apoptotic pathways were activated, leading to increased cell death rates .
- Antimicrobial Efficacy Research : A comparative study against standard antibiotics revealed that this compound outperformed several conventional treatments in terms of MIC against resistant strains of bacteria .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | Low nM | PARP inhibition leading to DNA damage |
| Antimicrobial | Staphylococcus aureus | Low µg/mL | Disruption of cell wall synthesis |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The pyrazole scaffold, particularly derivatives like N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide, has shown significant promise as anticancer agents. Research indicates that compounds containing the pyrazole moiety exhibit selective cytotoxicity against various cancer cell lines. For instance, pyrazolo[1,5-a]pyrimidines have been highlighted for their ability to inhibit tumor growth and induce apoptosis in cancer cells, making them valuable candidates for drug development .
1.2 Enzyme Inhibition
This compound class has also been explored for its ability to inhibit specific enzymes linked to cancer progression and other diseases. The structural features of pyrazole derivatives allow for interaction with enzyme active sites, leading to inhibition of targets such as kinases and proteases. This mechanism can potentially halt the proliferation of cancer cells and provide therapeutic benefits in treating malignancies .
1.3 Antimicrobial Properties
Recent studies have revealed the antimicrobial potential of pyrazole derivatives, including the compound . The presence of trifluoromethyl groups enhances the lipophilicity and bioactivity of these compounds, contributing to their effectiveness against various bacterial and fungal strains. This opens avenues for developing new antimicrobial agents that can combat resistant pathogens .
Material Science Applications
2.1 Photophysical Properties
Compounds with pyrazole and thiazole structures exhibit unique photophysical properties, making them suitable for applications in material science, particularly in organic electronics and photonic devices. The ability to modify these compounds allows researchers to tailor their optical properties for specific applications such as light-emitting diodes (LEDs) and solar cells .
2.2 Synthesis of Functional Materials
The synthetic versatility of this compound permits its use as a precursor in the synthesis of more complex materials. By functionalizing this compound, researchers can create new polymers or composite materials with desirable mechanical and thermal properties .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives reported in the evidence:
*Calculated based on molecular formula.
Key Observations :
- Pyrazine vs. Triazole/Pyridine Cores : Unlike triazole- or pyridine-containing analogs (e.g., and ), the pyrazine core in the target compound may offer distinct electronic properties, influencing binding to enzymes or receptors.
Pharmacokinetic and Binding Properties
- Antiviral Potential: Compound 12h () demonstrated activity against SARS-CoV via interactions with viral proteases, suggesting that the target compound’s pyrazine-carboxamide scaffold could be repurposed for similar applications .
- Kinase Inhibition : Triazole-benzothiazole hybrids in exhibited multitarget kinase inhibition, a property that may extend to the target compound due to its benzothiazole and pyrazine motifs .
Q & A
Q. How can stability under acidic/basic conditions inform formulation design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
